

An In-Depth Technical Guide to 4-Methoxy-3-methylphenylacetone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-3-methylphenylacetone

Cat. No.: B097848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-methoxy-3-methylphenylacetone**, a versatile ketone intermediate with applications in organic synthesis and drug discovery. The document delves into the compound's chemical and physical properties, explores various synthetic pathways with mechanistic insights, and discusses its current and potential applications. Detailed experimental protocols, supported by spectroscopic data of related compounds, are provided to ensure scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and organic synthesis.

Introduction

4-Methoxy-3-methylphenylacetone, systematically named 1-(4-methoxy-3-methylphenyl)propan-2-one, is an aromatic ketone that serves as a valuable building block in the synthesis of more complex organic molecules. Its structure, featuring a substituted phenyl ring, offers multiple sites for functionalization, making it a key intermediate in the preparation of various target compounds, including pharmacologically active agents. This guide will provide an in-depth exploration of its synthesis, characterization, and utility, grounded in established chemical principles and supported by scientific literature.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **4-methoxy-3-methylphenylacetone** is crucial for its handling, purification, and application in synthesis.

Property	Value	Reference
IUPAC Name	1-(4-methoxy-3-methylphenyl)propan-2-one	[1]
Synonyms	4-Methoxy-3-methylphenylacetone, 1-(4-Methoxy-3-methylphenyl)-2-propanone	[1]
CAS Number	16882-23-8	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
Boiling Point	164-166 °C at 10 Torr	N/A
Density	1.011 ± 0.06 g/cm ³ (Predicted)	N/A

Synthetic Methodologies

The synthesis of **4-methoxy-3-methylphenylacetone** can be approached through several strategic pathways, primarily revolving around the formation of the propanone side chain attached to the substituted benzene ring. The choice of a particular route often depends on the availability of starting materials, desired scale, and an acceptable impurity profile.

Synthesis from 4-Methoxy-3-methylacetophenone via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classical method for converting aryl methyl ketones into the corresponding ω -arylalkanamides or thioamides, which can then be hydrolyzed to the carboxylic acid or, in some cases, lead to the phenylacetone.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine.[\[2\]](#)[\[4\]](#)

Causality of Experimental Choices:

- Morpholine: Acts as both a solvent and a reactant, forming an enamine intermediate with the ketone, which is crucial for the subsequent reaction with sulfur.[2]
- Sulfur: The key reagent that facilitates the rearrangement and oxidation of the acetyl group to a thioamide at the terminal position.[2]
- Hydrolysis: Acidic or basic hydrolysis of the resulting thioamide is necessary to yield the corresponding phenylacetic acid, which can then be converted to the phenylacetone.

Experimental Protocol (Adapted from the general Willgerodt-Kindler reaction):

Step 1: Synthesis of 2-(4-methoxy-3-methylphenyl)ethanethioic acid morpholide

- In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-3-methylacetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2.5 equivalents).
- Heat the mixture to reflux (approximately 130-140 °C) and maintain for 6-8 hours. The reaction should be monitored by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
- The solid thioamide product is collected by vacuum filtration, washed with water, and can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to 4-methoxy-3-methylphenylacetic acid

- Suspend the thioamide in a mixture of ethanol and 50% aqueous sulfuric acid.
- Heat the mixture to reflux for 12-18 hours until the evolution of hydrogen sulfide ceases.
- Cool the reaction mixture and extract with an organic solvent such as diethyl ether or dichloromethane.

- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-3-methylphenylacetic acid.

Step 3: Conversion to 1-(4-methoxy-3-methylphenyl)propan-2-one

- The resulting carboxylic acid can be converted to the final product via reaction with methylolithium or by conversion to the acid chloride followed by reaction with a methylating agent like dimethylcadmium. A detailed protocol for this step is provided in the following section.

Synthesis from 4-Methoxy-3-methylphenylacetic Acid

A more direct approach involves the synthesis or procurement of 4-methoxy-3-methylphenylacetic acid and its subsequent conversion to the target ketone.

Causality of Experimental Choices:

- Thionyl Chloride (SOCl_2): A common and effective reagent for converting carboxylic acids to their corresponding acid chlorides. The byproducts (SO_2 and HCl) are gaseous, which simplifies purification.
- Organometallic Reagents (e.g., Methylolithium, Methylmagnesium Bromide): These strong nucleophiles readily attack the electrophilic carbonyl carbon of the acid chloride or an ester derivative to form the ketone. Careful control of stoichiometry and temperature is necessary to prevent over-addition to form a tertiary alcohol.

Experimental Protocol:

Step 1: Synthesis of 4-methoxy-3-methylphenylacetyl chloride

- In a dry, inert atmosphere, dissolve 4-methoxy-3-methylphenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
- Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.

Step 2: Synthesis of 1-(4-methoxy-3-methylphenyl)propan-2-one

- In a separate dry flask under an inert atmosphere, prepare a solution of an appropriate methylating agent, such as methylolithium or methylmagnesium bromide (2 equivalents), in an anhydrous ether solvent at low temperature (-78 °C).
- Slowly add the crude 4-methoxy-3-methylphenylacetyl chloride dissolved in anhydrous ether to the organometallic solution.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis from 2-(4-Methoxy-3-methylphenyl)acetonitrile

This route utilizes the corresponding nitrile as a precursor, which can be synthesized from 4-methoxy-3-methylbenzyl chloride.

Causality of Experimental Choices:

- Grignard Reagent: The reaction of a nitrile with a Grignard reagent (e.g., methylmagnesium bromide) forms an imine intermediate after acidic workup, which is then hydrolyzed to the ketone. This is a reliable method for ketone synthesis from nitriles.

Experimental Protocol:

Step 1: Synthesis of 2-(4-methoxy-3-methylphenyl)acetonitrile

- 4-Methoxy-3-methylbenzyl chloride can be reacted with sodium cyanide in a polar aprotic solvent like DMSO or DMF to yield the corresponding nitrile.

Step 2: Synthesis of 1-(4-methoxy-3-methylphenyl)propan-2-one

- In a dry flask under an inert atmosphere, add a solution of 2-(4-methoxy-3-methylphenyl)acetonitrile (1 equivalent) in an anhydrous ether solvent.
- Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in ether.
- Heat the reaction mixture to reflux for 2-4 hours.
- Cool the reaction to 0 °C and slowly add dilute sulfuric acid or hydrochloric acid.
- Continue to heat the mixture at reflux for another 1-2 hours to ensure complete hydrolysis of the imine intermediate.
- Cool the reaction, separate the organic layer, and extract the aqueous layer with ether.
- Combine the organic layers, wash with sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the product by vacuum distillation.

Spectroscopic Characterization (Predicted)

While specific, published spectra for 1-(4-methoxy-3-methylphenyl)propan-2-one are not readily available, its spectral characteristics can be reliably predicted based on the analysis of closely related compounds and an understanding of spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

- Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.5 ppm). Due to the substitution pattern, these protons will likely appear as a doublet, a singlet (or a narrow

doublet), and a doublet of doublets.

- Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.
- Methylene Protons (2H): A singlet for the $-\text{CH}_2-$ group adjacent to the aromatic ring and the carbonyl group, expected around δ 3.6 ppm.
- Methyl Protons (Aromatic) (3H): A singlet for the methyl group on the aromatic ring, expected around δ 2.2 ppm.
- Methyl Protons (Acetyl) (3H): A singlet for the methyl group of the propanone side chain, expected around δ 2.1 ppm.

¹³C NMR Spectroscopy (Predicted)

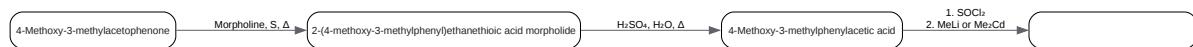
The carbon NMR spectrum will provide information about the carbon framework:

- Carbonyl Carbon: A signal in the downfield region, typically around δ 207 ppm.
- Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield among the oxygenated carbons, while the other substituted and unsubstituted carbons will have distinct chemical shifts.
- Methoxy Carbon: A signal around δ 55 ppm.
- Methylene Carbon: A signal for the $-\text{CH}_2-$ group around δ 50 ppm.
- Methyl Carbon (Aromatic): A signal in the aliphatic region, around δ 16 ppm.
- Methyl Carbon (Acetyl): A signal for the terminal methyl group, around δ 29 ppm.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 178$. The fragmentation pattern will likely be dominated by the cleavage of the benzylic bond, leading to a prominent base peak at $m/z = 135$, corresponding to the 4-methoxy-3-methylbenzyl cation. Another significant fragment would be the acetyl cation at $m/z = 43$.

Applications and Biological Significance


4-Methoxy-3-methylphenylacetone is a valuable intermediate in the synthesis of pharmaceuticals.

- **Intermediate in Drug Synthesis:** It is a key precursor in the synthesis of arformoterol, a long-acting β_2 -adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).^[5] The synthesis involves the reductive amination of **4-methoxy-3-methylphenylacetone**.^[5]
- **Potential Pharmacological Activity:** While the biological activity of **4-methoxy-3-methylphenylacetone** itself is not extensively documented, related acetophenones and phenylpropanoids have shown a range of pharmacological properties, including anti-inflammatory, analgesic, antioxidant, and antimicrobial activities.^{[6][7]} This suggests that derivatives of **4-methoxy-3-methylphenylacetone** could be of interest for the development of new therapeutic agents.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes to **4-methoxy-3-methylphenylacetone**.

Fig. 1: Willgerodt-Kindler approach.

[Click to download full resolution via product page](#)

Fig. 1: Willgerodt-Kindler approach.

Fig. 2: From phenylacetic acid.

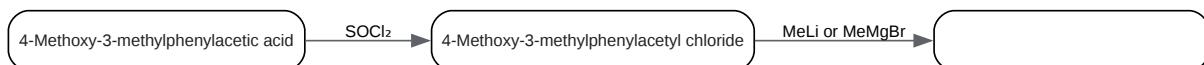

[Click to download full resolution via product page](#)

Fig. 2: From phenylacetic acid.

Fig. 3: From phenylacetonitrile.

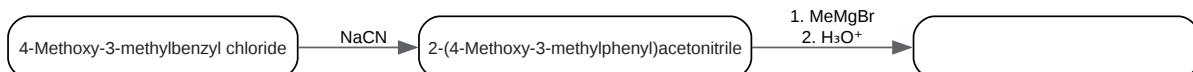

[Click to download full resolution via product page](#)

Fig. 3: From phenylacetonitrile.

Conclusion

4-Methoxy-3-methylphenylacetone is a strategically important chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and applications. The synthetic routes discussed, along with the predicted spectroscopic data, offer a solid foundation for researchers to work with this compound. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like **4-methoxy-3-methylphenylacetone** is expected to increase, making a thorough understanding of its chemistry essential for innovation in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Methoxy-3-methylphenyl)propan-2-one | C11H14O2 | CID 18628084 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. rsc.org [rsc.org]
- 4. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone- (3) and 1-(4 hydroxy-phenyl)- butanone- (3) - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Buy 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol [smolecule.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Methoxy-3-methylphenylacetone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097848#4-methoxy-3-methylphenylacetone-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com